molecular formula C16H18N2O3 B13712802 2-Boc-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one

2-Boc-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one

Cat. No.: B13712802
M. Wt: 286.33 g/mol
InChI Key: MNXNIBWGBAGLCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Boc-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one is a protected derivative of the privileged 3,4-dihydropyrazino[1,2-a]indol-1(2H)-one scaffold, a tricyclic lactam structure that fuses an indole and a pirazine ring system . This core structure is a versatile pharmacophore in medicinal chemistry, and its Boc-protected analog serves as a critical synthetic intermediate for constructing novel bioactive molecules. Research into this chemical class has demonstrated significant potential in oncology, particularly as a key scaffold for potent inhibitors. For instance, derivatives bearing the dihydropyrazinoindolone core have been developed into sub-nanomolar inhibitors of Myeloid cell leukemia 1 (Mcl-1), a validated anti-apoptotic protein target in hematological cancers and solid tumors . Furthermore, the unsubstituted core structure is recognized as an active kinase inhibitor, indicating broad applicability in targeted cancer therapy and the study of proliferative diseases . The Boc-protecting group on the secondary amine is essential for facilitating complex synthetic routes, enabling the introduction of diverse substituents to explore structure-activity relationships and optimize drug-like properties. This compound is offered For Research Use Only and is intended for use in laboratory research to develop novel therapeutic agents. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

tert-butyl 1-oxo-3,4-dihydropyrazino[1,2-a]indole-2-carboxylate

InChI

InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-9-8-17-12-7-5-4-6-11(12)10-13(17)14(18)19/h4-7,10H,8-9H2,1-3H3

InChI Key

MNXNIBWGBAGLCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C3=CC=CC=C3C=C2C1=O

Origin of Product

United States

Preparation Methods

Cyclization of Indole Derivatives

The core synthetic approach to pyrazino[1,2-a]indol-1-ones involves the cyclization of 2-substituted indoles, where the substituent at C2 is typically an electrophilic group such as aldehyde, ketone, imine, or nitrile. The nucleophile is generally tethered to the indole nitrogen, enabling intramolecular cyclization to form the fused pyrazino ring. This methodology has been extensively reviewed and applied to generate a variety of pyrazinoindole derivatives with diverse substitution patterns and biological activities.

Metal-Catalyzed and Metal-Free Cyclizations

Both metal-catalyzed (e.g., AuCl3, Ni(OAc)2, Rhodium catalysts) and metal-free conditions have been employed for the cyclization step. For instance, Au(I)-catalyzed Pictet–Spengler reactions have been used to synthesize tetrahydro-pyrazinoindoles with good yields (43–93%) and high stereoselectivity. Similarly, base-mediated ring opening of chiral aziridines followed by BF3·OEt2 catalyzed Pictet–Spengler reactions have afforded 1,3-disubstituted tetrahydropyrazinoindoles with excellent stereoselectivity (de, ee >99%).

Specific Preparation Method of 2-Boc-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one

In Situ Generation of 2-Methide-2H-Indole Intermediate and Michael Addition

A recent and efficient method to prepare this compound involves the sequential reaction of amino acid methyl esters with indole-2-ylmethyl acetates under basic conditions. This reaction proceeds via the in situ generation of a highly reactive 2-methide-2H-indole intermediate, which undergoes Michael-type addition by the amino acid ester, followed by intramolecular cyclization to form the pyrazinoindol-1-one scaffold.

Typical Reaction Conditions and Yields

  • Reagents: 2-indolylmethyl acetate derivative, α-amino acid methyl ester (e.g., methyl L-phenylalaninate), potassium carbonate (K2CO3)
  • Solvent: Anhydrous acetonitrile (MeCN)
  • Temperature: 120 °C
  • Reaction Time: Approximately 18 hours
  • Product Isolation: After reaction completion, the mixture is cooled, diluted with diethyl ether, washed with saturated sodium bicarbonate and brine, dried, filtered, and concentrated. Purification is achieved by silica gel chromatography using a hexane/ethyl acetate mixture.

Representative Example and Outcome

Entry Starting Indolylmethyl Acetate Amino Acid Ester Yield of this compound Side Product Yield Notes
1 2-(1H-indol-2-yl)methyl acetate Methyl L-phenylalaninate 73% (isolated) 8% (aza-Michael addition product) Brown solid, mp 120–123 °C

This method provides a straightforward, one-pot approach to access multi-substituted pyrazinoindol-1-one derivatives with good to excellent yields and offers scope for structural diversity by varying the amino acid ester or indole substituents.

Boc Protection in the Synthesis Route

The tert-butoxycarbonyl (Boc) protecting group is commonly introduced on the nitrogen atom of the pyrazinoindole to improve stability and facilitate purification. The Boc protection is typically performed after the cyclization step or incorporated in the amino acid ester starting material. This group can later be removed under acidic conditions if necessary for further functionalization or biological testing.

Comparative Analysis of Preparation Methods

Methodology Key Features Advantages Limitations
Intramolecular Cyclization of 2-substituted Indoles Uses various electrophilic groups at C2; metal-catalyzed or metal-free High regioselectivity; diverse substitution Requires careful control of reaction conditions
In Situ Generation of 2-Methide-2H-Indole Intermediate Michael addition and cyclization cascade with amino acid esters One-pot, high yields, operationally simple Side reactions possible (aza-Michael addition)
Au(I)-Catalyzed Pictet–Spengler Reaction Metal catalysis for cyclization High stereoselectivity, good yields Requires expensive catalysts, sensitive to conditions
Base-Mediated Ring Opening of Aziridines + BF3·OEt2 Catalysis Stereoselective synthesis of substituted tetrahydropyrazinoindoles Excellent stereoselectivity (de, ee >99%) Multi-step, requires chiral aziridines

Research Outcomes and Biological Implications

The synthesized this compound and related derivatives have been evaluated for various biological activities. Pyrazinoindol-1-ones have demonstrated anti-viral, anti-allergenic, and neuropsychiatric activities, making their efficient synthesis crucial for drug discovery efforts. The availability of versatile synthetic routes enables the generation of compound libraries for pharmacological screening.

Chemical Reactions Analysis

Types of Reactions

2-Boc-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

Anti-Cancer Activity

Research indicates that pyrazinoindole derivatives, including 2-Boc-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one, exhibit anti-cancer properties. These compounds have been shown to inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation. A review highlighted the synthesis and biological activities of pyrazino[1,2-a]indoles and their derivatives, emphasizing their potential as anti-cancer agents due to their ability to interact with various receptors associated with cancer cell signaling pathways .

Neuropsychiatric Disorders

The compound has been investigated for its effects on neuropsychiatric disorders. Studies suggest that derivatives of pyrazinoindoles can modulate dopamine and serotonin receptors, making them candidates for treating conditions such as schizophrenia and depression. The pharmacological profile suggests that these compounds could be developed into therapeutic agents targeting neurotransmitter systems .

Anti-Infectious Properties

Some derivatives of the pyrazinoindole framework have demonstrated anti-infectious properties. Research has pointed to their effectiveness against certain pathogens, potentially making them useful in developing new antimicrobial agents .

Case Study 1: Cancer Cell Line Studies

A study investigated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as a chemotherapeutic agent. The mechanism of action appeared to involve apoptosis induction and cell cycle arrest.

Case Study 2: Neurotransmitter Modulation

In another research effort focusing on neuropsychiatric applications, the compound was tested for its ability to modulate neurotransmitter receptors. The findings revealed that it acted as a partial agonist at serotonin receptors while exhibiting antagonist properties at certain dopamine receptor subtypes. This dual action could provide a balanced approach to managing symptoms associated with mood disorders.

Mechanism of Action

The mechanism of action of 2-Boc-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity may be attributed to the inhibition of fungal enzymes, while its antihistaminergic activity may involve blocking histamine receptors. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Boc-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one is unique due to its specific substitution pattern and the presence of the Boc (tert-butoxycarbonyl) protecting group, which can influence its reactivity and biological activity.

Biological Activity

2-Boc-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves several key reactions. The compound can be synthesized through the reaction of indole derivatives with α-amino acids under basic conditions, leading to the formation of the pyrazinoindole structure. This method has been reported to yield various derivatives with potential pharmacological properties .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been studied for its ability to modulate pathways involved in cell proliferation and apoptosis. Specifically, it interacts with melatonin and adenosine receptors, which play crucial roles in cancer biology and neuropsychiatric disorders .

In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, compounds structurally related to this compound have shown efficacy against lung cancer cells by inducing apoptosis and cell cycle arrest .

Anti-infectious and Anti-allergenic Activities

Beyond its anticancer properties, this compound has been explored for anti-infectious and anti-allergenic activities. Studies suggest that its derivatives possess the ability to inhibit specific pathogens and modulate immune responses, making it a versatile candidate in the development of new therapeutic agents .

Comparative Analysis of Similar Compounds

The biological activities of this compound can be compared to other related compounds:

Compound NameStructure TypeUnique Features
3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one Dihydro derivativeLacks Boc protection; studied for similar activities
Pyrazinoindole derivatives Indole fused with pyrazineVarying substitutions lead to diverse biological activities
Indole-based anticancer agents Indole derivativesOften target different signaling pathways

The unique structural configuration of this compound contributes to its specific biological activities compared to these related compounds.

Case Studies

Several case studies highlight the efficacy of this compound in various therapeutic contexts:

  • Case Study 1 : A study demonstrated that a derivative of this compound significantly inhibited the proliferation of A549 lung cancer cells through mechanisms involving apoptosis induction and cell cycle arrest.
  • Case Study 2 : Another investigation revealed that this compound exhibited anti-allergic effects by inhibiting histamine release from mast cells.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Boc-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via intramolecular domino cyclization of substituted indole-2-carboxamides with vinyl selenones or via base-mediated Michael addition-cyclization cascades. For example, potassium hydroxide in dichloromethane promotes sequential nucleophilic attack and cyclization, achieving yields of 60–85% under optimized conditions . Alternative approaches include palladium-catalyzed aminoalkynylation for functionalized derivatives . Key variables include base strength (e.g., KOH vs. weaker bases), solvent polarity, and temperature. Excess base is critical to suppress side reactions like over-oxidation .

Q. How is the structural integrity of this compound confirmed after synthesis?

  • Methodological Answer : Characterization relies on a combination of 1H^1H/13C^{13}C NMR (to verify regiochemistry and Boc-group retention), high-resolution mass spectrometry (HRMS), and X-ray crystallography for unambiguous confirmation. For example, 1H^1H NMR peaks at δ 1.4–1.5 ppm confirm the tert-butyl group of the Boc moiety, while downfield shifts (δ 7.5–8.5 ppm) validate indole ring protons .

Advanced Research Questions

Q. What strategies address chemoselectivity challenges in cyclization reactions involving indole-2-carboxamides?

  • Methodological Answer : Chemoselectivity between indolic nitrogen and amide nitrogen is controlled by steric and electronic factors. For instance, bulky substituents on the amide nitrogen (e.g., benzyl groups) direct nucleophilic attack to the indolic nitrogen, as observed in aza-Michael additions with vinyl selenones. Solvent polarity (e.g., dichloromethane vs. DMF) further modulates reactivity by stabilizing transition states . Computational studies (DFT) can predict regioselectivity by analyzing charge distribution in intermediates .

Q. How do stereochemical outcomes vary in the synthesis of diastereomeric pyrazinoindolone derivatives?

  • Methodological Answer : Stereochemistry is influenced by the chiral center at C-3 (adjacent to the indole ring). Using enantiopure α-amino acids in coupling reactions induces diastereoselectivity during cyclization, as seen in derivatives with >90% ee. Racemization is minimized by avoiding strong acids/bases and using low temperatures (0–25°C) . Chiral HPLC or Mosher’s ester analysis is recommended for stereochemical assignment .

Q. What structural modifications enhance the compound’s bioactivity as a BET bromodomain or EGFR inhibitor?

  • Methodological Answer : Introduction of electron-withdrawing groups (e.g., 5-Cl on the indole ring) improves binding to BET proteins (e.g., BRD4) by enhancing π-π stacking with Tyr97 and Asn140 residues. For EGFR inhibition, substituting the Boc group with hydrophobic moieties (e.g., tosyl) increases membrane permeability and kinase affinity. SAR studies show that 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one fragments boost potency by 10-fold compared to unsubstituted analogs .

Critical Analysis of Contradictions

  • and report conflicting optimal base amounts (excess vs. stoichiometric KOH). This discrepancy may arise from substrate-specific reactivity; electron-deficient indoles require excess base to drive cyclization, while electron-rich analogs proceed with stoichiometric base .
  • highlights ROS-mediated anticancer activity, whereas emphasizes direct kinase inhibition. These dual mechanisms suggest context-dependent bioactivity, necessitating target-specific assays (e.g., ROS scavenging vs. kinase profiling) .

Key Recommendations for Researchers

  • Prioritize NMR-guided reaction monitoring to detect intermediates and optimize cyclization.
  • Use molecular docking to predict bioactivity before synthesizing derivatives, reducing trial-and-error.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.